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Abstract

Cystic Fibrosis (CF) is a monogenic autosomal recessive disorder caused by mutations in the
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] These mutations lead
to a dysfunctional or absent CFTR protein, an ion channel responsible for chloride and
bicarbonate transport across epithelial cell membranes.[2] The development of CFTR
modulators, which target the underlying protein defect, has revolutionized CF treatment.[1]
These modulators are broadly classified as correctors, which increase the quantity of CFTR
protein at the cell surface, and potentiators, which enhance the channel's gating function.[3][4]
This document provides a detailed technical overview of GLPG2451, an investigational CFTR
potentiator co-developed by Galapagos and AbbVie.[5] We will explore its core mechanism of
action, present key quantitative data from preclinical studies, detail relevant experimental
protocols, and illustrate the underlying principles through diagrams.

Introduction to GLPG2451

GLPG2451 is a small molecule CFTR potentiator designed to improve the function of the CFTR
channel.[6] Unlike CFTR correctors that address protein trafficking defects, GLPG2451 acts on
CFTR channels already present at the cell surface to enhance their gating, or open probability.
[3][4] It was selected as a clinical candidate based on its potent activity and pharmacokinetic
properties that favor a once-daily dosing schedule.[4][5] Preclinical studies have characterized
its efficacy on various CFTR mutants, particularly the F508del mutation when rescued by either
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low temperature or a corrector molecule.[7][8] GLPG2451 is also known to be metabolized into
an active component, M31, which exhibits efficacy similar to the parent drug.[5]

Core Mechanism of Action: CFTR Channel
Potentiation

The primary mechanism of action of GLPG2451 is the potentiation of CFTR channel activity.[5]
For CFTR channels located at the plasma membrane, GLPG2451 directly modulates channel
gating, which is the process of channel opening and closing.[3] In dysfunctional mutant CFTR,
the channel spends excessive time in a closed state, thereby reducing overall ion transport.
GLPG2451 enhances channel function by increasing the open probability (P.) of the CFTR
channel.[7][8]

Electrophysiological studies have demonstrated that this is achieved by:

e Prolonging the channel's open time (to): The channel remains in the open, ion-conducting
conformation for a longer duration.[7][8]

e Reducing the channel's closed time (te): The time between channel opening bursts is
shortened.[7][8]

This dual effect leads to a significant increase in the net chloride transport across the cell
membrane, helping to restore hydration of the airway surface liquid. Importantly, GLPG2451
has been shown to lack corrector activity; it does not increase the cell surface density of
F508del CFTR.[7][8]
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Caption: Mechanism of GLPG2451 as a CFTR potentiator.

It is hypothesized that GLPG2451 competes for the same or a similar binding site as the
potentiator VX-770 (ivacaftor), as co-administration of these compounds does not produce an
additive effect on CFTR activation.[7] This suggests a common or overlapping binding epitope
on the CFTR protein.[7]

Quantitative Data on GLPG2451 Activity

The activity of GLPG2451 has been quantified in various preclinical models, including
engineered cell lines and primary human bronchial epithelial (HBE) cells derived from CF
patients.

Table 1: Potency and Efficacy of GLPG2451 in Cellular
Assays
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CellICFTR
Assay Type Parameter Value Reference

Type

HEK293 cells
YFP Halide with low temp-
Assay rescued F508del
CFTR

ECso 11.1+3.6 nM [6][71(8]

Primary HBE
TECC cells ECso 675 nM [6][7]
(G551D/F508del)

Primary HBE
TECC cells Efficacy 147% of VX-770 [6][7]
(G551D/F508del)

YFP: Yellow
Fluorescent
Protein; TECC:
Transepithelial
Clamp Circuit;
HBE: Human
Bronchial
Epithelial; ECso:
Half-maximal
effective

concentration.

Table 2: Electrophysiological Effects of GLPG2451 on
F508del CFTR Channel Gating (Patch-Clamp)
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Open Mean Open Mean Closed

Condition . ) ) Reference
Probability (Po) Time (7o) Time (Te)

Pre-Potentiator 0.05+0.01 2.14+£0.86s 47.88 £20.41s [718]

With GLPG2451 0.57 £0.05 505+£1.82s 444 +223s [71[8]

Data obtained
from inside-out
patches of cells
expressing
F508del CFTR.

Experimental Protocols

The characterization of GLPG2451 relied on several key in vitro and ex vivo assays to measure
CFTR function.

YFP-Halide Quenching Assay

This high-throughput screening assay is used to measure CFTR-mediated anion transport in
living cells.

e Principle: Halide-sensitive Yellow Fluorescent Protein (YFP) is expressed in a cell line (e.g.,
HEK?293) that also expresses the CFTR channel of interest. The influx of halide ions, such as
iodide (I7), through open CFTR channels quenches the YFP fluorescence. The rate of
fluorescence quenching is proportional to the CFTR channel activity.[2]

o Methodology:

o Cells stably expressing YFP and the desired CFTR construct (e.g., F508del) are plated in
multi-well plates. For F508del, cells may be incubated at a lower temperature (~27°C) or
treated with a corrector molecule to ensure some protein traffics to the cell surface.

o The cells are washed with a chloride-containing buffer.

o A baseline fluorescence reading is taken.
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o CFTR channels are activated using a generic agonist like forskolin, which increases
intracellular cAMP.

o The test compound (GLPG2451) is added at various concentrations.

o The chloride buffer is rapidly replaced with an iodide-containing buffer, and fluorescence is
measured over time. The initial rate of quenching is calculated to determine CFTR activity.

[7]

Transepithelial Clamp Circuit (TECC) / Ussing Chamber

This electrophysiological technique measures ion transport across a monolayer of polarized
epithelial cells.

e Principle: Primary HBE cells are grown on permeable filter supports, where they form a
polarized monolayer with tight junctions. This monolayer is mounted in an Ussing chamber,
which separates the apical and basolateral sides. Electrodes measure the short-circuit
current (Is.), which is a direct measure of net ion transport across the epithelium.[9][10]

» Methodology:

o Primary HBE cells from CF patients (e.g., homozygous or heterozygous for F508del) are
cultured on permeable supports until a confluent monolayer is formed.

o The support is mounted in the Ussing chamber, bathed in physiological solutions.

o To isolate CFTR-mediated current, other ion channels are often blocked pharmacologically
(e.g., amiloride to block epithelial sodium channels).

o CFTR is activated with forskolin.

o GLPG2451 is added to the apical side, and the change in Is._ is recorded. This change
reflects the potentiation of CFTR-dependent chloride secretion.[7]

Single-Channel Patch-Clamp Electrophysiology

This is the gold-standard method for studying the gating properties of a single ion channel.
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 Principle: A glass micropipette with a very fine tip is pressed against the membrane of a cell
expressing CFTR. A tight seal forms, allowing the electrical current passing through the
single channel captured in the "patch” to be measured. The inside-out configuration is often
used, where the patch of the membrane is excised, exposing the intracellular face of the
channel to the bath solution.[9]

» Methodology:
o Cells expressing the CFTR construct of interest are identified for patching.
o An inside-out patch of the cell membrane is excised.

o The intracellular side of the patch is exposed to a solution containing ATP and the catalytic
subunit of protein kinase A (PKA) to activate the CFTR channel.

o Baseline channel activity (openings and closings) is recorded.
o GLPG2451 is added to the bath solution, and recordings are continued.

o Analysis of the recordings allows for the direct measurement of changes in open
probability (Po), mean open time (To), and mean closed time (te).[7][8]
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Caption: Experimental workflow for CFTR modulator evaluation.

Role in Combination Therapy

Given that GLPG2451 is a potentiator with no corrector activity, its clinical application is
intended as part of a combination therapy, particularly for patients with the F508del mutation.
The F508del mutation causes both a processing defect (most protein is degraded before
reaching the cell surface) and a gating defect (channels that do reach the surface function

poorly).

A combination therapy for F508del typically includes:

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1653926?utm_src=pdf-body-img
https://www.benchchem.com/product/b1653926?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1653926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Corrector(s): To rescue the misfolded F508del-CFTR protein and increase its density at the
cell membrane. (e.g., GLPG2222).[5]

o Potentiator: To enhance the function of the corrector-rescued channels at the cell surface
(e.g., GLPG2451).[5]

Studies using intestinal organoids have shown that a triple combination of correctors
(ABBV/GLPG-2222, GLPG/ABBV-2737) and the potentiator ABBV/GLPG-2451 results in a
greater restoration of CFTR function compared to dual-combination therapies.[1]
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Caption: Logic of combination therapy for F508del-CFTR.

Conclusion

GLPG2451 is a potent, second-generation CFTR potentiator that acts directly on the CFTR
channel to increase its open probability by prolonging open time and shortening closed time.[7]
[8] Its mechanism has been thoroughly characterized through a suite of preclinical assays, from
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high-throughput screens to detailed electrophysiological recordings in patient-derived cells.[7]
While it does not possess corrector activity, its function is critical as a component of
combination therapies designed to address multiple defects associated with common CFTR
mutations like F508del.[1] The data presented here underscore the specific role of GLPG2451
in enhancing channel gating, making it a key component in the development of multi-drug
regimens for the treatment of Cystic Fibrosis.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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